N-(4-(N-acetylsulfamoyl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide
Description
N-(4-(N-Acetylsulfamoyl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide is a heterocyclic compound featuring an oxazole core substituted at position 5 with a 4-methoxyphenyl group and at position 2 with a carboxamide linkage to a phenyl ring bearing an N-acetylsulfamoyl moiety.
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S/c1-12(23)22-29(25,26)16-9-5-14(6-10-16)21-18(24)19-20-11-17(28-19)13-3-7-15(27-2)8-4-13/h3-11H,1-2H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWKBMNROCMUMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-acetylsulfamoyl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide typically involves multiple steps, starting with the preparation of the oxazole ring One common method involves the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-acetylsulfamoyl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features an oxazole ring, which is known for its diverse biological activities. The oxazole moiety is linked to a carboxamide group and a sulfamoyl derivative, enhancing its pharmacological properties. The synthesis of this compound can be achieved through several methods, including:
- Refluxing with appropriate reagents : Utilizing acetic anhydride and sodium acetate to facilitate the formation of the oxazole ring.
- Microwave-assisted synthesis : This method has been reported to improve yields and reduce reaction times for similar oxazole derivatives .
Anticancer Properties
Research indicates that compounds containing an oxazole structure exhibit significant anticancer activities. For instance, derivatives of oxazole have been shown to induce apoptosis in cancer cells. A study highlighted that 2-phenyl-oxazole-4-carboxamide derivatives were potent apoptosis inducers against various cancer cell lines . The presence of functional groups such as methoxy and sulfamoyl enhances the anticancer efficacy by modulating cellular pathways associated with cell survival and proliferation.
Analgesic and Anti-inflammatory Effects
The analgesic and anti-inflammatory properties of oxazole derivatives have been well-documented. Compounds similar to N-(4-(N-acetylsulfamoyl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide have demonstrated effectiveness in reducing pain through mechanisms involving cyclooxygenase inhibition and modulation of pain receptors like TRPV1 . In particular, studies have shown that certain oxazolones exhibit greater anti-inflammatory activity than traditional non-steroidal anti-inflammatory drugs (NSAIDs), making them promising candidates for pain management therapies.
Case Studies
- Analgesic Activity Assessment : A recent study evaluated the analgesic effects of various oxazolone derivatives using the writhing test and hot plate test in animal models. Results indicated that compounds with methoxy substitutions showed enhanced analgesic properties compared to controls .
- Toxicological Evaluation : The acute toxicity of synthesized oxazoles was assessed following OECD guidelines, revealing low toxicity profiles for several derivatives, including those with the methoxy group. Histopathological examinations indicated no significant adverse effects on major organs, supporting their safety for further development .
Mechanism of Action
The mechanism of action of N-(4-(N-acetylsulfamoyl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Functional Group Variations
The compound belongs to the oxazole-carboxamide family, which is widely explored in medicinal chemistry. Key structural analogs and their distinguishing features are summarized below:
Pharmacophore Analysis
- Sulfamoyl vs. This contrasts with the lipophilic diazenyl group in , which may favor membrane penetration .
- This differs from the electron-withdrawing chlorophenyl group in ’s isoxazole derivative, which may alter binding specificity .
Biological Activity
N-(4-(N-acetylsulfamoyl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 415.4 g/mol. The compound features an oxazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H17N3O6S |
| Molecular Weight | 415.4 g/mol |
| CAS Number | 955683-82-6 |
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and pathways involved in inflammation and cancer progression.
- COX-2 Inhibition : The compound has been identified as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain signaling. IC50 values for similar compounds in this class have been reported, indicating varying degrees of inhibition .
- Anticancer Properties : Research indicates that derivatives of oxazole compounds exhibit significant anticancer activity by inducing apoptosis in cancer cells. For instance, compounds with similar structural motifs have shown EC50 values in the nanomolar range against various cancer cell lines .
Case Study 1: Anti-inflammatory Activity
A study assessed the anti-inflammatory effects of related oxazole derivatives through in vivo models. The results demonstrated that these compounds significantly reduced edema in animal models when compared to control groups, indicating their potential as anti-inflammatory agents.
Case Study 2: Anticancer Activity
In another study focusing on the anticancer activity of oxazole derivatives, a compound structurally related to this compound exhibited a tumor growth inhibition rate of approximately 63% in xenograft models at a dosage of 50 mg/kg . This suggests that the compound could serve as a lead for developing new anticancer therapies.
Toxicity Assessment
Toxicity evaluations have shown that related compounds do not exhibit significant acute toxicity, with no observable adverse effects on vital organs in animal studies . This low toxicity profile supports further exploration into clinical applications.
Q & A
Basic Research Questions
Q. What are the key steps and optimization strategies for synthesizing N-(4-(N-acetylsulfamoyl)phenyl)-5-(4-methoxyphenyl)oxazole-2-carboxamide?
- Methodological Answer : Synthesis typically involves cyclization of hydrazides with carboxylic acid derivatives to form the oxazole core, followed by sulfamoylation and acetylation. Optimization includes:
- Cyclization : Use dehydrating agents like POCl₃ or PPA under reflux conditions .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol/water) to isolate intermediates .
- Yield Improvement : Adjust stoichiometry (e.g., 1.2:1 molar ratio of sulfamoyl chloride to oxazole precursor) and monitor reaction progress via TLC .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, oxazole carbons at δ 150–160 ppm) .
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodological Answer :
- In vitro assays : Use kinase inhibition assays (e.g., ATPase activity measurement) or cell viability assays (MTT assay) against cancer cell lines .
- Target Identification : Employ surface plasmon resonance (SPR) or fluorescence polarization to assess binding affinity to proteins like USP30, a mitochondrial deubiquitinase .
Advanced Research Questions
Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays) be resolved?
- Methodological Answer :
- Assay Validation : Replicate experiments under standardized conditions (pH, temperature, ATP concentration) to rule out variability .
- Off-Target Analysis : Use proteome-wide affinity profiling (e.g., thermal shift assays) to identify non-specific interactions .
- Structural Confirmation : Re-characterize the compound post-assay to exclude degradation (e.g., HPLC purity check >95%) .
Q. What strategies are effective in designing structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified groups (e.g., replace methoxy with fluorine or nitro groups) and compare activity .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .
- Data Analysis : Use multivariate regression to correlate electronic parameters (Hammett σ) with bioactivity .
Q. How can computational methods elucidate the compound’s interaction with mitochondrial targets like USP30?
- Methodological Answer :
- Molecular Docking : Simulate binding to USP30’s active site (PDB ID: 6X3S) using flexible ligand protocols .
- Molecular Dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess stability of key hydrogen bonds (e.g., oxazole C=O with Arg364) .
- Free Energy Calculations : Apply MM/GBSA to quantify binding energy contributions from the sulfamoyl group .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Methodological Answer :
- Degradation Studies : Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS at 0, 24, 48 hours .
- Light Sensitivity : Expose to UV-Vis light (λ = 254 nm) and monitor photodegradation using HPLC-DAD .
Q. How do structural modifications (e.g., oxazole vs. oxadiazole cores) impact bioactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
